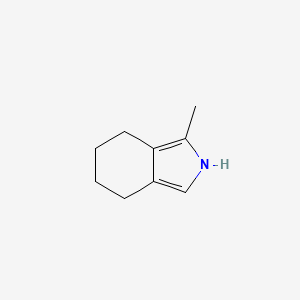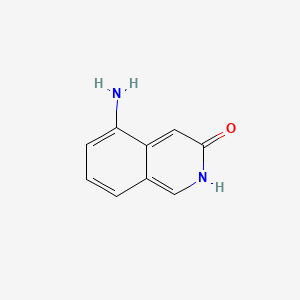![molecular formula C8H9NO2 B597175 (2,3-Dihidrofurol2,3-c]piridin-3-il)metanol CAS No. 174469-05-7](/img/structure/B597175.png)
(2,3-Dihidrofurol2,3-c]piridin-3-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is characterized by a fused bicyclic structure consisting of a furan ring and a pyridine ring, with a methanol group attached to the third carbon of the furan ring
Aplicaciones Científicas De Investigación
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol has diverse applications in scientific research, including:
Métodos De Preparación
The synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of a pyridine derivative and a furan derivative, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol can be compared with other similar compounds, such as:
2,3-Dihydrofuro[2,3-c]pyridine: Lacks the methanol group, which may result in different chemical reactivity and biological activity.
3-Hydroxymethyl-2,3-dihydrofuro[2,3-c]pyridine: Similar structure but with a hydroxymethyl group instead of a methanol group, potentially leading to different properties.
Propiedades
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVYMCHSGNVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=NC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)
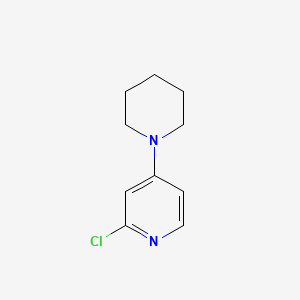


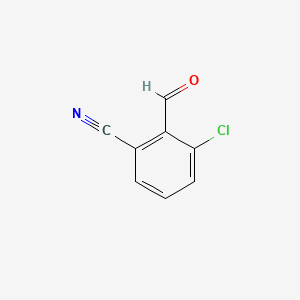
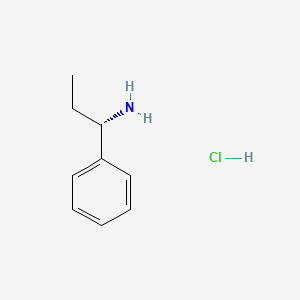
![Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-](/img/structure/B597104.png)
![3-Chloro-6-methylbenzo[d]isoxazole](/img/structure/B597105.png)
![1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B597106.png)
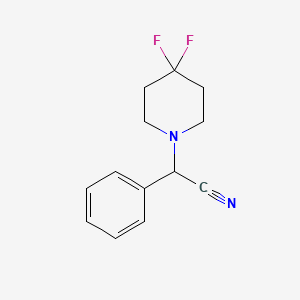
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)
